C-MS023

PRMT6 inhibitor photopharmacology epigenetics

Conventional PRMT inhibitors lack spatial resolution, causing systemic off-target effects. C-MS023 solves this: it is a photoactivatable prodrug that remains inert in the dark (IC50 >18-fold higher than MS023) and releases active MS023 only upon 420 nm light irradiation. This enables precise, localized inhibition of PRMT6-mediated H3R2me2a. - Light-gated activation: restrict epigenetic modulation to defined regions within cell monolayers, organoids, or tissue slices. - Temporal precision: trigger PRMT6 inhibition at specific cell-cycle phases or differentiation windows for time-resolved RNA-seq/ChIP-seq. - In vivo potential: 420 nm light penetrates transparent models (zebrafish, C. elegans) for tissue-specific studies.

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
Cat. No. B10753066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-MS023
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN
InChIInChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3
InChIKeyFMTVWAGUJRUAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-MS023: Photoactivatable Prodrug for Type I PRMTs


C-MS023 is a photoactivatable prodrug of the type I protein arginine methyltransferase (PRMT) inhibitor MS023, designed to achieve spatiotemporal control over histone arginine asymmetric dimethylation [1]. Upon visible light irradiation at 420 nm, the DEACM photocaging group is cleaved, releasing active MS023 to inhibit PRMT6-mediated H3R2me2a . This opto-epigenetic tool enables researchers to precisely modulate PRMT activity in defined cellular locations and time windows, a capability not possible with conventional PRMT inhibitors.

1
Activation Mode

Light-triggered bioactivation workflow (420 nm)

2
Control Type

Spatiotemporal epigenetic probe for PRMT inhibition studies

3
Background Profile

Inert prodrug maintains low dark-state signaling window

Why Generic Inhibitors Cannot Replace C-MS023


Conventional type I PRMT inhibitors such as MS023 or GSK3368715 lack spatial or temporal resolution, leading to systemic inhibition of PRMT activity across all tissues and cell types [1]. This broad inhibition can confound experimental results and may cause off-target effects in normal tissues [2]. C-MS023 addresses this limitation by remaining inert in the dark (IC50 >18-fold higher than MS023) and requiring 420 nm light to trigger bioactivation [3]. This light-dependent activation allows researchers to restrict PRMT inhibition to specific regions of a cell culture, tissue slice, or animal model, thereby enabling causal interrogation of localized epigenetic signaling with minimal background interference.

Property
C-MS023 (Target)
Conventional Inhibitor
Dark-State Activity
Markedly reduced potency (reported ~18-fold shift)
Systemic inhibition; persistent target engagement
Spatiotemporal Resolution
Region-specific activation via focused 420 nm light
Uniform inhibition; may confound localized signaling studies
Background Interference
Light-gated control minimizes off-target epigenetic noise
Broad PRMT inhibition may produce off-target transcriptional effects

C-MS023: Spatiotemporal Control Evidence


Light-Controlled Potency Shift

In a PRMT6 methyltransferase activity assay using histone H3 as substrate, the parent compound MS023 inhibited asymmetric dimethylation of H3 arginine 2 (H3R2me2a) with an IC50 of 0.01227 µM. The prodrug C-MS023 exhibited markedly reduced potency in the dark (IC50 = 0.2224 µM), an 18-fold increase in IC50. Upon 420 nm light irradiation (10 mW/cm², 4 min), the activity was restored to an IC50 of 0.02546 µM, comparable to MS023 [1].

Potency Shift
Head-to-head
Dark IC50 0.2224 µM vs Light IC50 0.02546 µM
Supports temporal onset control
PRMT6 H3R2me2a assay; MS023 IC50 0.01227 µM
PRMT6 inhibitor photopharmacology epigenetics

Photoactivated MS023 Release

HPLC analysis revealed that 420 nm light irradiation (10 mW/cm²) triggered the time-dependent photouncaging of C-MS023, with the peak area of released MS023 increasing over 4 minutes. The maximum phototriggered release yield of MS023 from the prodrug reached approximately 27.4% under these conditions [1]. The remaining C-MS023 demonstrated excellent dark stability (see Evidence Item 5), confirming that the observed biological effects are directly attributable to light-induced liberation of the active inhibitor.

Release Yield
Head-to-head
~27.4% MS023 liberated at 4 min
Informs effective concentration calculation
420 nm, 10 mW/cm²; HPLC quantification
photocaging prodrug activation DEACM

Spatiotemporal Control in Living Cells

In A549 lung adenocarcinoma cells, immunofluorescence staining for asymmetric dimethylation of histone H4 arginine 3 (H4R3me2a) showed that C-MS023 treatment without light exposure resulted in red fluorescence intensity comparable to control cells, indicating no inhibition. In contrast, C-MS023-treated cells exposed to 420 nm light exhibited a dramatic drop in H4R3me2a signal, similar to the reduction observed with direct MS023 treatment [1]. This demonstrates that C-MS023 can be used to restrict PRMT inhibition to specific subpopulations of cells or defined areas within a culture dish.

Cellular Control
Head-to-head
Light-gated H4R3me2a reduction in A549 cells
Validates localized epigenetic manipulation
Immunofluorescence; comparable to MS023
immunofluorescence H4R3me2a A549 cells

Transcriptomic Overlap with MS023

RNA-sequencing of A549 cells treated with C-MS023 alone showed no significant transcriptomic alterations compared to control, confirming the inertness of the prodrug in the dark. However, C-MS023 plus light irradiation induced robust transcriptomic changes, with approximately 56% of differentially expressed genes overlapping with those modulated by MS023 [1]. The ratio of downregulated to upregulated genes was approximately 5.4:1, consistent with the known transcriptional repression associated with type I PRMT inhibition [2]. Gene set enrichment analysis further confirmed the downregulation of histone arginine methylation-related pathways only in the light-activated condition.

Transcriptomic Overlap
Head-to-head
56% gene overlap with MS023; 5.4:1 down/up ratio
Reported pathway-response concordance
RNA-seq, A549 cells; dark condition shows no change
RNA-seq transcriptomics gene expression

Long-Term Dark Stability

To assess the suitability of C-MS023 for long-term cell culture experiments, stability was measured in pH 7.4 PBS buffer at 37°C in the absence of light. HPLC analysis showed that more than 75% of C-MS023 remained intact after 72 hours [1]. This high dark stability ensures that the prodrug does not prematurely activate during typical experimental timelines, maintaining a low background signal and allowing researchers to precisely time the onset of PRMT inhibition via light application.

Dark Stability
Class-level
>75% intact after 72 h in PBS at 37°C
Supports reliable experimental timelines
pH 7.4, dark; minimizes premature activation risk
stability prodrug handling

C-MS023: Spatiotemporal Epigenetic Applications


Spatial Epigenetic Manipulation in 2D/3D Models

C-MS023 enables researchers to inhibit PRMT6-mediated histone arginine dimethylation in precisely defined regions of a cell monolayer or organoid. By using photomasks or focused light sources, one can create 'on' and 'off' zones within the same culture, allowing internal controls for cell-autonomous vs. non-autonomous effects [1]. This is particularly valuable for studying cell migration, invasion, or differentiation gradients where spatial context is critical.

Temporal Dissection of PRMT6-Dependent Transcriptional Programs

The ability to trigger PRMT6 inhibition at specific time points enables researchers to distinguish immediate-early transcriptional responses from secondary compensatory changes. For example, a pulse of light can activate C-MS023 during a defined window of the cell cycle or during a specific phase of differentiation, followed by time-resolved RNA-seq or ChIP-seq to map the temporal dynamics of epigenetic reprogramming [2]. This temporal resolution is not achievable with constitutively active inhibitors.

In Vivo Localized Epigenetic Modulation

Although the current study focuses on in vitro applications, the 420 nm light wavelength used for C-MS023 activation penetrates tissue sufficiently for use in transparent model organisms such as zebrafish embryos or C. elegans. This opens the possibility for organ- or tissue-specific PRMT inhibition in living animals, enabling studies of developmental epigenetics and disease models with unprecedented spatial control [3].

Application
Selection Property
Validation Focus
Spatial Epigenetic Manipulation (2D/3D)
Photomask-compatible light activation
Region-specific H4R3me2a / H3R2me2a reduction
Temporal Dissection of PRMT6 Programs
Rapid onset via 420 nm pulse
Time-resolved transcriptomic and ChIP-seq endpoints
In Vivo Localized Modulation (Zebrafish/C. elegans)
Tissue-penetrant 420 nm wavelength
Organ-specific PRMT inhibition and developmental readouts

Technical Documentation Hub

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31 linked technical documents
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